2,3-Difluorobenzothioamide
Description
2,3-Difluorobenzothioamide is a fluorinated aromatic thioamide derivative characterized by a benzothioamide core substituted with fluorine atoms at the 2- and 3-positions of the phenyl ring. Unlike its amide counterpart, N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) , the thioamide group (-C(=S)-NH-) replaces the traditional amide (-C(=O)-NH-), significantly altering its electronic, structural, and biological properties. Thioamides are known for their enhanced lipophilicity and distinct hydrogen-bonding capabilities due to the polarizable sulfur atom, which influences molecular packing and reactivity.
Properties
Molecular Formula |
C7H5F2NS |
|---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2,3-difluorobenzenecarbothioamide |
InChI |
InChI=1S/C7H5F2NS/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H2,10,11) |
InChI Key |
FOZQZRBSXLZPJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluorobenzothioamide typically involves the reaction of 2,3-difluorobenzonitrile with ammonium sulfide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like pyridine at elevated temperatures (around 50°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobenzothioamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thioamide group can be oxidized to form sulfonamides or reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted benzothioamides.
Oxidation Reactions: Products include sulfonamides.
Reduction Reactions: Products include amines.
Scientific Research Applications
2,3-Difluorobenzothioamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Difluorobenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The thioamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Crystallographic Differences
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)
- Molecular Formula: C₁₃H₈F₃NO
- Functional Groups : Amide (-C(=O)-NH-), fluorine substituents (2-fluoro on benzoyl ring; 2,3-difluoro on aniline ring).
- Crystal Structure :
- Planar aromatic rings (interplanar angle: 0.5°).
- Amide group twisted by ~23° relative to aromatic rings due to 1D N-H···O hydrogen bonds along the a-axis.
- Stabilized by C-H···F/O interactions and C-F···C stacking.
- Melting Point: Not explicitly reported, but fluorinated benzamides typically exhibit high melting points (>150°C).
2,3-Difluorobenzothioamide
- Molecular Formula : C₇H₅F₂NS (estimated).
- Functional Groups : Thioamide (-C(=S)-NH-), fluorine substituents (2,3-difluoro on phenyl ring).
- Predicted Structural Features :
Other Analogues :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
